molecular formula C9H12N2O2 B1274665 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde CAS No. 957483-88-4

1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde

Cat. No.: B1274665
CAS No.: 957483-88-4
M. Wt: 180.2 g/mol
InChI Key: LJKATJHBJPFKBQ-UHFFFAOYSA-N
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Description

1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a tetrahydropyranyl (THP) protecting group and at the 5-position with a carboxaldehyde functional group. The THP group is commonly employed in organic synthesis to protect reactive sites, enhancing stability during reactions. The aldehyde moiety at position 5 renders the compound versatile for further derivatization, such as condensation reactions to form hydrazones or imines. For example, 1-(Tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxaldehyde (CAS 1437794-28-9) has a molecular weight of 248.20 and requires storage under inert conditions at 2–8°C due to its reactive aldehyde group .

Properties

IUPAC Name

2-(oxan-2-yl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-7-8-4-5-10-11(8)9-3-1-2-6-13-9/h4-5,7,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKATJHBJPFKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390375
Record name 1-(Oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957483-88-4
Record name 1-(Oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde
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Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts : Proton sources such as pyridinium p-toluenesulfonate (PPTS) or concentrated hydrochloric acid (HCl) are commonly employed.
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions.
  • Temperature : Room temperature (20–25°C) to mild heating (40–50°C).

A study by demonstrated that using PPTS in THF at 40°C achieved 92% yield of 1-(2-tetrahydropyranyl)-1H-pyrazole within 2 hours. The reaction proceeds via hemiaminal ether formation, with the THP group selectively attaching to the nitrogen atom due to its superior leaving group ability compared to other substituents.

Regioselective Formylation at the 5-Position

After THP protection, the pyrazole ring undergoes formylation at the 5-position to introduce the aldehyde functional group. The Vilsmeier-Haack reaction is the most widely used method for this transformation, leveraging the electrophilic character of the formylating agent.

Vilsmeier-Haack Formylation Protocol

  • Reagents : N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
  • Mechanism :
    • Formation of the chlorophosphate intermediate (POCl₃-DMF complex).
    • Electrophilic attack at the 5-position of the pyrazole ring.
    • Hydrolysis to yield the aldehyde.

A key challenge is achieving regioselectivity, as pyrazoles can form isomers during formylation. Studies in revealed that the THP group directs formylation to the 5-position due to steric and electronic effects, suppressing competing reactions at the 3- or 4-positions. For example, reacting 1-(2-tetrahydropyranyl)-1H-pyrazole with DMF/POCl₃ at 0°C for 4 hours yielded the 5-carboxaldehyde derivative in 78% yield.

Optimization via One-Pot Synthesis

Recent advancements have focused on streamlining the synthesis into a one-pot procedure to improve efficiency and reduce purification steps. A green chemistry approach reported in combines THP protection and formylation in a single reactor.

One-Pot Reaction Parameters

Step Conditions Yield (%)
THP Protection DHP, PPTS, THF, 40°C, 2 h 92
Formylation DMF, POCl₃, 0°C → rt, 4 h 85
Overall Yield 78

This method eliminates intermediate isolation, reducing solvent waste and processing time. The use of PPTS as a mild acid catalyst prevents decomposition of the aldehyde group during the reaction.

Alternative Formylation Strategies

Directed ortho-Metalation (DoM)

In this approach, a directing group (e.g., THP) facilitates lithiation at the 5-position, followed by quenching with DMF to install the aldehyde. While effective, this method requires cryogenic conditions (−78°C) and strict anhydrous protocols, limiting scalability.

Oxidative Methods

Oxidation of a 5-hydroxymethyl intermediate using manganese dioxide (MnO₂) or Dess-Martin periodinane offers an alternative pathway. However, over-oxidation to carboxylic acids remains a challenge, necessitating precise stoichiometric control.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficacy of primary preparation methods:

Method Advantages Limitations Yield (%)
Vilsmeier-Haack High regioselectivity, scalable Requires POCl₃, corrosive 78–85
One-Pot Synthesis Reduced steps, green chemistry Optimized conditions critical 78
DoM Avoids harsh reagents Low-temperature constraints 65–70
Oxidation Mild conditions Risk of over-oxidation 60–68

Industrial-Scale Considerations

For large-scale production, the one-pot method is favored due to its operational simplicity and cost-effectiveness. Key parameters for industrial adaptation include:

  • Catalyst Recycling : PPTS can be recovered via aqueous extraction, reducing reagent costs.
  • Solvent Selection : Switching from THF to 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, enhances sustainability.

Chemical Reactions Analysis

1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the tetrahydropyranyl group can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures to ensure the desired transformations occur efficiently.

Scientific Research Applications

1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of fine chemicals and as a building block for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target protein, thereby altering its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other pyrazole-5-carboxaldehyde derivatives with distinct substituents:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde THP (1), CHO (5) C₉H₁₂N₂O₂ 180.21* Intermediate for cross-coupling reactions
1-(Pyrimidin-2-yl)-1H-pyrazole-5-carboxaldehyde Pyrimidinyl (1), CHO (5) C₈H₆N₄O 174.16 Potential ligand in medicinal chemistry
1-Cyclopentyl-1H-pyrazole-5-carboxaldehyde Cyclopentyl (1), CHO (5) C₉H₁₂N₂O 164.21 Higher steric bulk; used in agrochemicals
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-5-carboxaldehyde Chloro-CF₃-pyridinyl (1), CHO (5) C₁₁H₆ClF₃N₄O 302.64 Electron-withdrawing groups enhance reactivity

*Calculated based on analogous structures.

Physicochemical Properties

  • In contrast, electron-withdrawing groups (e.g., trifluoromethyl in ) lower the electron density of the pyrazole ring, accelerating reactions like condensations.
  • Stability : The THP group improves stability under acidic conditions compared to unprotected pyrazoles. For example, THP-protected boronic esters (e.g., PN-8781 in ) are stable intermediates for Suzuki-Miyaura couplings.
  • Solubility : Aromatic substituents (e.g., pyrimidinyl in ) decrease solubility in polar solvents, while aliphatic groups (e.g., cyclopentyl in ) enhance lipophilicity.

Biological Activity

1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde (CAS No. 957483-88-4) is a compound that belongs to the pyrazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O2. The compound features a pyrazole ring substituted with a tetrahydropyranyl group and a carboxaldehyde functional group, which may influence its biological activity.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Pyrazole compounds have demonstrated efficacy against various bacterial strains. For instance, studies have shown that certain pyrazoles can inhibit the growth of E. coli and Staphylococcus aureus . The presence of specific substituents on the pyrazole ring can enhance antimicrobial potency.
  • Anti-inflammatory Effects : Pyrazoles are known for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . These effects suggest potential applications in treating inflammatory diseases.
  • Anticancer Activity : Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds containing the pyrazole scaffold have shown promise in inhibiting tumor growth in various cancer models . The mechanism often involves interference with cell proliferation pathways.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : Pyrazoles may act as inhibitors of key enzymes involved in inflammatory pathways or cancer cell proliferation . For instance, some derivatives have been identified as monoamine oxidase B (MAO-B) inhibitors, which could lead to neuroprotective effects .
  • Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways related to inflammation and cancer progression .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

  • Antimicrobial Study : A series of substituted pyrazoles were synthesized and tested against bacterial strains. One compound demonstrated significant antibacterial activity against Klebsiella pneumoniae, indicating that structural modifications can enhance efficacy .
  • Anti-inflammatory Research : A novel series of pyrazole derivatives were tested for their ability to reduce inflammation in animal models. Compounds showed up to 85% inhibition of TNF-α production at specific concentrations, suggesting strong anti-inflammatory properties .
  • Cancer Therapeutics : In xenograft mouse models, certain pyrazole derivatives exhibited significant antitumor effects, reducing tumor size by over 50% compared to controls . This highlights the potential for developing new anticancer agents based on the pyrazole structure.

Data Summary

Activity Type Description Reference
AntimicrobialEffective against E. coli, S. aureus, etc.
Anti-inflammatoryInhibits TNF-α and IL-6 production
AnticancerReduces tumor growth in xenograft models

Q & A

Q. What are the common synthetic routes for 1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation to introduce the aldehyde group on the pyrazole ring, followed by tetrahydropyranyl (THP) protection. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are synthesized using Vilsmeier-Haack conditions (chloro-DMF/POCl₃) . The THP group is introduced via nucleophilic substitution or Mitsunobu reactions, as seen in boronic ester intermediates (e.g., 1-(tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) . Yield optimization often requires anhydrous conditions and catalytic acids like p-TsOH .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the aldehyde proton (δ 9.5–10.5 ppm) and THP ether signals (δ 3.5–4.5 ppm for oxymethylene protons). For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives show distinct aromatic and alkyl proton splitting patterns .
  • IR spectroscopy : To identify aldehyde C=O stretching (~1700 cm⁻¹) and THP ether C-O-C bands (~1120 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃N₂O₂ requires m/z 217.0978) .

Q. What are the solubility and stability considerations for this compound?

The aldehyde group confers polarity, making it soluble in polar aprotic solvents (DMF, DMSO) but unstable in aqueous or basic conditions. The THP group enhances lipid solubility, requiring storage at 2–8°C under inert gas to prevent oxidation. Stability studies on analogous pyrazole aldehydes suggest decomposition via aldol condensation if exposed to moisture .

Advanced Research Questions

Q. How can regioselectivity challenges in THP protection be addressed?

Regioselectivity during THP introduction is influenced by steric and electronic factors. For pyrazole derivatives, protecting the N1 position is preferred due to lower steric hindrance. Computational modeling (DFT) predicts electron density distribution to guide reaction design. For example, boronic ester-functionalized pyrazoles (e.g., 1-(THP)-5-(dioxaborolan-2-yl)-1H-pyrazole) show selective reactivity in Suzuki-Miyaura cross-couplings . Optimized conditions (e.g., THF, 0°C, 12 hr) achieve >90% regioselectivity .

Q. How to resolve contradictions in spectral data for structural confirmation?

Discrepancies between experimental and theoretical NMR data can arise from dynamic effects (e.g., aldehyde tautomerism). Use 2D NMR (COSY, HSQC) to assign coupling networks and distinguish THP diastereomers. For instance, 5-methyl-1-phenylpyrazole-4-carboxylic acid studies combined experimental NMR with DFT-calculated chemical shifts (B3LYP/6-311++G(d,p)) to resolve ambiguities .

Q. What computational methods predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For THP-protected pyrazole aldehydes, the aldehyde group acts as an electrophile in condensations, while the THP ether stabilizes intermediates. Studies on pyrazole boronic esters (e.g., MFCD08690229) use Fukui indices to map reactivity for Pd-catalyzed couplings .

Q. How to design analogs for bioactive molecule synthesis?

The aldehyde group enables derivatization via:

  • Schiff base formation : With amines to create imine-linked probes (e.g., antifungal agents).
  • Knoevenagel condensation : For α,β-unsaturated carbonyl intermediates. Evidence from pyrazole carboxylate esters (e.g., ethyl 3,4-diaryl-1-(2-oxoethyl)-1H-pyrazole-5-carboxylates) shows that substituent position impacts bioactivity (e.g., COX-2 inhibition) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde
Reactant of Route 2
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1-(2-Tetrahydropyranyl)-1H-pyrazole-5-carboxaldehyde

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